Cas no 1368546-68-2 (3-Amino-2-(5-bromothiophen-2-yl)propan-1-ol)

3-Amino-2-(5-bromothiophen-2-yl)propan-1-ol is a brominated thiophene derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the 5-bromo substituent on the thiophene ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the construction of complex heterocyclic systems. The amino and hydroxyl groups provide additional sites for derivatization, enabling applications in drug discovery and material science. This compound's well-defined structure and functional group compatibility make it valuable for designing biologically active molecules or advanced materials with tailored properties. Its purity and stability further support reproducible results in synthetic workflows.
3-Amino-2-(5-bromothiophen-2-yl)propan-1-ol structure
1368546-68-2 structure
Product Name:3-Amino-2-(5-bromothiophen-2-yl)propan-1-ol
CAS No:1368546-68-2
MF:C7H10BrNOS
MW:236.129399776459
CID:5776724
PubChem ID:82291518
Update Time:2025-10-28

3-Amino-2-(5-bromothiophen-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(5-bromothiophen-2-yl)propan-1-ol
    • 1368546-68-2
    • EN300-1915613
    • 3-Amino-2-(5-bromothiophen-2-yl)propan-1-ol
    • Inchi: 1S/C7H10BrNOS/c8-7-2-1-6(11-7)5(3-9)4-10/h1-2,5,10H,3-4,9H2
    • InChI Key: REZWVZDUBUGLJF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(CO)CN)S1

Computed Properties

  • Exact Mass: 234.96665g/mol
  • Monoisotopic Mass: 234.96665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 74.5Ų

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Additional information on 3-Amino-2-(5-bromothiophen-2-yl)propan-1-ol

Professional Introduction to 3-Amino-2-(5-bromothiophen-2-yl)propan-1-ol (CAS No. 1368546-68-2)

3-Amino-2-(5-bromothiophen-2-yl)propan-1-ol, with the CAS number 1368546-68-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural framework, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both amino and bromothiophenyl groups makes it a versatile intermediate for various chemical modifications, enabling researchers to explore its utility in creating novel bioactive molecules.

The compound’s structure consists of a propanol backbone substituted with an amino group at the third carbon and a 5-bromothiophene ring at the second carbon. This specific arrangement not only contributes to its chemical reactivity but also opens up possibilities for diverse pharmacological interactions. The 5-bromothiophen-2-yl moiety, in particular, is known for its role in enhancing the binding affinity of molecules to biological targets, making it a valuable component in the design of therapeutic agents.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing thiophene rings exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a bromine atom into the thiophene ring further modulates these properties, potentially leading to enhanced efficacy and selectivity. This has prompted researchers to investigate the synthesis and pharmacological profile of derivatives like 3-amino-2-(5-bromothiophen-2-yl)propan-1-ol.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The amino group at the third carbon allows for further functionalization through reactions such as acylation, alkylation, and coupling with other pharmacophores. Similarly, the bromothiophene ring can undergo various transformations, including cross-coupling reactions with aryl halides or metal-catalyzed additions. These reactivities make 3-amino-2-(5-bromothiophen-2-yl)propan-1-ol a valuable asset in synthetic organic chemistry.

The pharmaceutical industry has been particularly keen on exploring novel scaffolds that can improve drug delivery and reduce side effects. The structural features of 3-amino-2-(5-bromothiophen-2-yl)propan-1-ol align well with these goals. For instance, the hydroxyl group at the first carbon can be used to form esters or ethers, which are common modifications in drug design aimed at improving solubility and bioavailability. Additionally, the presence of both an amino and a hydroxyl group provides multiple sites for hydrogen bonding interactions with biological targets.

Recent advancements in computational chemistry have also contributed to the study of this compound. Molecular modeling techniques have been employed to predict how 3-amino-2-(5-bromothiophen-2-yl)propan-1-ol might interact with proteins and other biomolecules. These studies have provided insights into its potential binding modes and have helped guide the design of more effective derivatives. By leveraging computational methods alongside experimental approaches, researchers can accelerate the discovery process and identify promising candidates for further development.

The synthesis of 3-amino-2-(5-bromothiophen-2-yl)propan-1-ol involves several key steps that highlight its complexity and versatility. Initially, the bromothiophene ring is typically prepared through cyclization reactions involving appropriate precursors. Once synthesized, this intermediate undergoes functionalization at the second position using bromination or other electrophilic substitution methods. The subsequent introduction of the amino group at the third carbon is achieved through nucleophilic addition or reduction reactions.

The choice of synthetic route depends on various factors, including availability of starting materials, desired yield, and purity requirements. Researchers often optimize these processes to ensure high efficiency and scalability, which are crucial for industrial applications. Additionally, green chemistry principles are increasingly being integrated into synthetic protocols to minimize environmental impact. This includes using solvent-free conditions, catalytic methods, and renewable feedstocks where possible.

The pharmacological evaluation of 3-amino-2-(5-bromothiophen-2-y l)propan -1 -ol has revealed several interesting properties. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors involved in diseases such as cancer and inflammation. These findings are supported by experimental data showing dose-dependent effects on target proteins in vitro. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

In conclusion, 3-amino -2-(5 -bromothiophen -2 -y l )propan -1 -ol (CAS No.1368546 -68 -2) represents a promising compound with diverse applications in pharmaceutical chemistry . Its unique structural features , coupled with its chemical reactivity , make it an excellent candidate for further exploration . As research continues to uncover new uses for thiophene derivatives , this molecule is likely to play an important role in developing innovative treatments for various conditions . The ongoing synthesis , characterization , and pharmacological studies will continue to expand our understanding of its potential benefits .

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